molecular formula C10H21BO2 B1346348 Vinylboronic acid dibutyl ester CAS No. 6336-45-4

Vinylboronic acid dibutyl ester

Cat. No. B1346348
CAS RN: 6336-45-4
M. Wt: 184.09 g/mol
InChI Key: JQKJEPJLCSCBGW-UHFFFAOYSA-N
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Description

Vinylboronic acid dibutyl ester is a chemical compound with the molecular formula C10H21BO2 . It is used as a vinylation reagent and in Suzuki coupling reactions .


Synthesis Analysis

Vinylboronic acids, including Vinylboronic acid dibutyl ester, have been studied as non-strained, synthetically accessible, and water-soluble bioorthogonal reagents in the Carboni–Lindsey reaction with dipyridyl-s-tetrazines . They have also been used in the preparation of γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .


Molecular Structure Analysis

The molecular structure of Vinylboronic acid dibutyl ester is represented by the linear formula H2C=CHB(OCH2CH2CH2CH3)2 . Its molecular weight is 184.08 g/mol .


Chemical Reactions Analysis

Vinylboronic acids, including Vinylboronic acid dibutyl ester, have been used in bioorthogonal inverse electron-demand Diels–Alder (iEDDA) reactions with 3,6-dipyridyl-s-tetrazines . They have also been employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates .


Physical And Chemical Properties Analysis

Vinylboronic acid dibutyl ester is a liquid with a refractive index of 1.4180 . It has a boiling point of 35-40 °C at 0.1 atm and a density of 0.835 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Vinylation Reagent : Vinylboronic acid dibutyl ester is often used as a vinylation reagent . Vinylation is a process where a vinyl group is introduced into a molecule. This is a common procedure in organic synthesis and is used to create a variety of chemical compounds.

  • Suzuki Coupling Reactions : This compound is also used in Suzuki coupling reactions . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.

  • Synthesis of Boronic Acids and Boronates : Vinylboronic acid or boronate synthesis is another application of Vinylboronic acid dibutyl ester . This process involves the formation of C-B bonds, which are crucial in the synthesis of boronic acids and boronates.

  • Preparation of γ-carbonyl Vinyl Boronates : Vinylboronic acid dibutyl ester is used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .

  • Hydroboration of Alkynes and Alkenes : Vinylboronic acid dibutyl ester can be used in the hydroboration of alkynes and alkenes . Hydroboration is a method used in organic chemistry to produce alkylboranes, which are used in various organic reactions.

  • Preparation of Π-extended Systems : Vinylboronic acid dibutyl ester is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems .

  • Preparation of γ-carbonyl Vinyl Boronates : Vinylboronic acid dibutyl ester is used to prepare γ-carbonyl vinyl boronates via a light-induced radical addition of xanthates .

  • Preparation of Π-extended Systems : Vinylboronic acid dibutyl ester is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems .

  • Hydroboration of Alkynes and Alkenes : Vinylboronic acid dibutyl ester can be used in the hydroboration of alkynes and alkenes . Hydroboration is a method used in organic chemistry to produce alkylboranes, which are used in various organic reactions.

  • Synthesis of Boronic Acids and Boronates : Vinylboronic acid or boronate synthesis is another application of Vinylboronic acid dibutyl ester . This process involves the formation of C-B bonds, which are crucial in the synthesis of boronic acids and boronates.

  • Used in Suzuki Coupling Reactions : This compound is also used in Suzuki coupling reactions . The Suzuki reaction is an organic reaction, classified as a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex.

  • Vinylation Reagent : Vinylboronic acid dibutyl ester is often used as a vinylation reagent . Vinylation is a process where a vinyl group is introduced into a molecule. This is a common procedure in organic synthesis and is used to create a variety of chemical compounds.

Safety And Hazards

Vinylboronic acid dibutyl ester is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure if swallowed. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

dibutoxy(ethenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKJEPJLCSCBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284808
Record name Vinylboronic acid dibutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylboronic acid dibutyl ester

CAS RN

6336-45-4
Record name Dibutoxyvinylborane
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Record name Vinylboronic acid dibutyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl Vinylboronate (stabilized with Phenothiazine)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
MAJ Duncton, R Singh - Organic letters, 2013 - ACS Publications
… In contrast, a similar cyclopropanation reaction undertaken with vinylboronic acid dibutyl ester provided dibutyl 2-(trifluoromethyl)cyclopropylboronate 3 as a liquid and a 2:3 mixture of …
Number of citations: 62 pubs.acs.org
CL Chu, GL Luo, D Chou, SH Hsu - ACS Applied Electronic …, 2022 - ACS Publications
… Monolayers were prepared by using diluted reagents as the molecular precursor with vinylboronic acid dibutyl ester and refluxing mesitylene (bp = 166 C) as the solvent under nitrogen …
Number of citations: 3 pubs.acs.org
SH Hsu, CC Wan, TC Cho, YJ Lee - ACS omega, 2021 - ACS Publications
… After hydrosilylation with vinylboronic acid dibutyl ester, a clear change in the polarity of the surface is observed, as witnessed by a drop in the contact angle to 60 ± 1, indicating the …
Number of citations: 7 pubs.acs.org
JZ Wright - 2010 - digitalcommons.butler.edu
… The stirred reaction mixture was degassed with nitrogen, then 1 g (5.7 mmols, 1 eq) of "alcohol followed by 2.75 g (14 mmols, 2.5 eq) of vinylboronic acid dibutyl ester was added to the …
Number of citations: 3 digitalcommons.butler.edu
YJ Lee, TC Cho, PJ Sung, KH Kao… - 2015 IEEE …, 2015 - ieeexplore.ieee.org
… For MLD process, after HF dip, Si surfaces are reacted with diethyl 1propylphosphonate and vinylboronic acid dibutyl ester in mesitylene for n & p doping, respectively. After capping …
Number of citations: 30 ieeexplore.ieee.org
YJ Lee, TC Cho, KH Kao, PJ Sung… - 2014 IEEE …, 2014 - ieeexplore.ieee.org
… For MLD devices, after HF cleaning, Si surfaces were reacted with diethyl 1-propylphosphonate and vinylboronic acid dibutyl ester in mesitylene for n and p doping, respectively. By …
Number of citations: 45 ieeexplore.ieee.org
UK Das, R Clément, CW Johannes… - Catalysis Science & …, 2017 - pubs.rsc.org
… available vinylic boron-based reagents are frequently selected as the olefin source: vinylboronic acid pinacol ester, potassium vinyltrifluoroborate, vinylboronic acid dibutyl ester, and …
Number of citations: 6 pubs.rsc.org
P Lu, A Mailyan, Z Gu, DM Guptill, H Wang… - Journal of the …, 2014 - ACS Publications
… Vinylboronate 30a was generated from 29 and commercially available vinylboronic acid dibutyl ester in situ through a facile exchange reaction. Upon heating at 130 C in o-…
Number of citations: 107 pubs.acs.org
FL Galbo, EG Occhiato, A Guarna… - The Journal of Organic …, 2003 - ACS Publications
… The introduction of the unsubstituted vinyl moiety was also achieved through a Suzuki−Miyaura coupling with commercially available vinylboronic acid dibutyl ester 11a (R 1 = R 2 = H, …
Number of citations: 66 pubs.acs.org
SO Simonetti, SC Pellegrinet - European Journal of Organic …, 2019 - Wiley Online Library
… Pellegrinet and co-workers reported that α-hydroxyacids accelerate the Diels-Alder reaction of vinylboronic acid dibutyl ester 55 with cyclopentadiene (79) under microwave irradiation (…

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